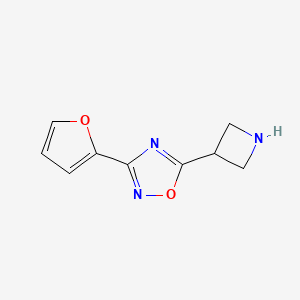
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: is a heterocyclic compound that contains an azetidine ring, a furan ring, and an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The unique combination of these rings imparts specific chemical properties that make it a valuable subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding hydrazide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazide derivatives.
Substitution: N-substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound has potential applications as a bioactive molecule. It can be used in the design of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine
In medicine, this compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. It can also be used as a precursor for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can interact with enzyme active sites, while the furan and oxadiazole rings can interact with receptor binding sites. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but with a thiophene ring instead of a furan ring.
5-(Azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with a pyridine ring instead of a furan ring.
5-(Azetidin-3-yl)-3-(benzofuran-2-yl)-1,2,4-oxadiazole: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
The uniqueness of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole lies in its combination of the azetidine, furan, and oxadiazole rings. This specific combination imparts unique chemical properties, such as reactivity and stability, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
5-(azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H9N3O2/c1-2-7(13-3-1)8-11-9(14-12-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI-Schlüssel |
MULAMNRWNUGJAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


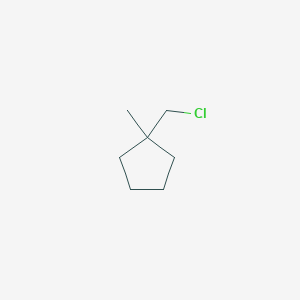
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol](/img/structure/B13243778.png)
![2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13243784.png)
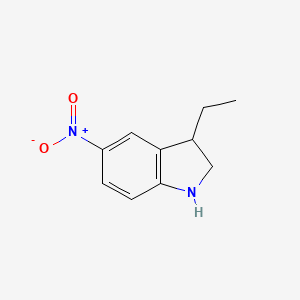
![8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13243815.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)
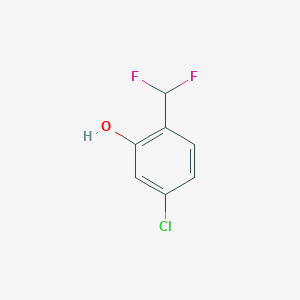
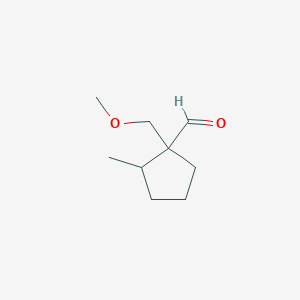
![4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride](/img/structure/B13243832.png)
![2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13243834.png)
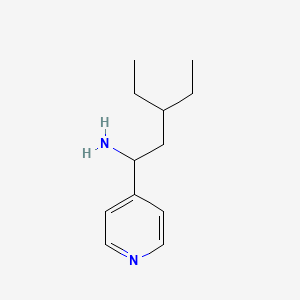
![Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate](/img/structure/B13243838.png)
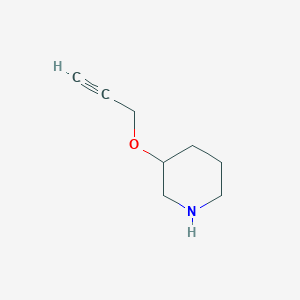
amine](/img/structure/B13243856.png)
